molecular formula C50H69N15O9 B1676171 Melanotan II CAS No. 121062-08-6

Melanotan II

Numéro de catalogue B1676171
Numéro CAS: 121062-08-6
Poids moléculaire: 1024.2 g/mol
Clé InChI: JDKLPDJLXHXHNV-MFVUMRCOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Melanotan II is an unlicensed and largely untested form of alpha-melanocyte-stimulating hormone, which causes pigmentation (tanning) of human skin . It is a variant of melanotan I (afamelanotide), a drug used in the treatment of erythropoietic protoporphyria . It is not approved for the treatment of any medical conditions currently .


Synthesis Analysis

The synthesis of Melanotan II involves the removal of orthogonal protection from the ε-amino group of lysine and the γ-carboxy group of aspartic acid before undergoing a carbodiimide mediated lactamization .


Molecular Structure Analysis

Melanotan II has a molecular formula of C50H69N15O9 . Its average mass is 1024.178 Da and its monoisotopic mass is 1023.540283 Da .


Physical And Chemical Properties Analysis

Melanotan II has a molecular formula of C50H69N15O9 . Its molecular weight is 1024.19 .

Applications De Recherche Scientifique

Synthesis and Composition

Melanotan II is a synthetic cyclic heptapeptide developed to stimulate skin tanning by preventing sunlight-induced skin cancer. A significant achievement in its production was the first solution phase synthesis reported by Ryakhovsky et al. (2008), achieving over 90% purity without preparative chromatography, marking a notable advancement in its synthesis efficiency (Ryakhovsky et al., 2008).

Pharmacological Studies and Clinical Applications

  • Erectile Dysfunction Treatment : A study conducted in 2000 assessed Melanotan II's safety and efficacy in treating erectile dysfunction in men with organic risk factors. This study indicated that Melanotan II could elicit erections and increase sexual desire, suggesting its potential use in addressing sexual disorders (Wessells et al., 2000).

  • Neuroprotective Properties : Melanotan II has shown neuroprotective potential. In a study using the rat sciatic nerve crush model, Melanotan II significantly enhanced recovery of sensory function post-lesion and exhibited protective properties against a toxic neuropathy induced by cisplatin (ter Laak et al., 2003).

  • Proerectile Effects in Animal Models : Giuliano et al. (2006) investigated the inducer and facilitator effects of Melanotan II on erection in anesthetized rats. The study concluded that Melanotan II exerts both inducer and facilitator activities on erection depending on its route of delivery, providing insights into potential central and peripheral pathways influenced by Melanotan II (Giuliano et al., 2006).

  • Insulin Sensitivity and Glucose Disposal : Intracerebroventricular administration of Melanotan II in mice showed an increase in insulin-mediated glucose disposal without affecting the insulin capacity to suppress endogenous glucose production. This study highlights the potential tissue-specific impact of Melanotan II on insulin sensitivity (Heijboer et al., 2005).

Safety And Hazards

Melanotan II has been reported to cause a wide range of potentially serious side effects . These include facial flushing, reduced appetite, nausea, vomiting, spontaneous erections in males 1-5 hours after administration (priapism), associated with yawning and stretching complex . Long term, there is concern that melanotan II may increase the risk of melanoma – a potentially serious form of skin cancer .

Propriétés

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56)/t35-,36-,37-,38+,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKLPDJLXHXHNV-MFVUMRCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H69N15O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153135
Record name Melanotan-II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1024.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melanotan II

CAS RN

121062-08-6
Record name Melanotan-II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121062086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melanotan-II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELANOTAN II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF5CJ93X7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melanotan II
Reactant of Route 2
Melanotan II
Reactant of Route 3
Melanotan II
Reactant of Route 4
Melanotan II
Reactant of Route 5
Melanotan II
Reactant of Route 6
Melanotan II

Citations

For This Compound
2,800
Citations
KF Hjuler, HF Lorentzen - Dermatology, 2014 - karger.com
Background: Unlicensed use of melanotan-II (MT-II) to promote skin pigmentation has become prevalent amongst young people attending fitness centres. We present a case where the …
Number of citations: 31 karger.com
H Wessells, N Levine, ME Hadley, R Dorr… - International journal of …, 2000 - nature.com
… reported after 13/19 (68%) doses of Melanotan II vs 4/21 (19%) of placebo (… Melanotan II; at a dose of 0.025 mg/kg, 12.9% of subjects had severe nausea. We conclude that Melanotan II …
Number of citations: 147 www.nature.com
RT Dorr, R Lines, N Levine, C Brooks, L Xiang… - Life Sciences, 1996 - Elsevier
A pilot phase I study was conducted with a cyclic heptapeptide analog of α-melanocyte stimulating hormone (α-MSH). The lactam-bridged molecule, called Melanotan-II (MT-II), has the …
Number of citations: 175 www.sciencedirect.com
ME Nelson, SM Bryant, SE Aks - Clinical Toxicology, 2012 - Taylor & Francis
… We present a novel case of subcutaneous use of Melanotan II subsequently resulting in systemic toxicity with sympathomimetic symptomatology, renal dysfunction, and rhabdomyolysis. …
Number of citations: 39 www.tandfonline.com
M Evans-Brown, RT Dawson, M Chandler, J McVeigh - BMJ, 2009 - bmj.com
… I and melanotan II (melanotans) was likely to increase in the general population.1 This was mainly because of their ability to tan the skin, and—in the case of melanotan II—induce …
Number of citations: 82 www.bmj.com
S Tomassi, MP Dimmito, M Cai… - Journal of Medicinal …, 2022 - ACS Publications
… Here, by deploying the Chemical Linkage of Peptide onto Scaffolds strategy, we replaced the lactam cyclization of melanotan II (MT-II), a potent and unselective agonist of human MCRs …
Number of citations: 2 pubs.acs.org
T Breindahl, M Evans‐Brown… - Drug Testing and …, 2015 - Wiley Online Library
… LC-UV was used to quantify melanotan II as well as … of melanotan II in vials ranged between 4.32 and 8.84 mg, although each shop claimed that vials contained 10 mg melanotan II. A …
II Melanotan - Actas Dermosifiliogr, 2012 - mattilsynet.no
… Melanotan II (MT-II) is a shorter cyclic variant, which enhances tanning of the skin in humans … the Swedish Medical Products Agency issued a warning against the usage of melanotan II. …
Number of citations: 1 www.mattilsynet.no
L Gao, Z Yu, D Meng, F Zheng, YS Ong… - Protein and Peptide …, 2015 - ingentaconnect.com
An α-MSH peptide analogue, named MTII (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]- NH2), is one of the most important ligands of melanotropic receptors but are relatively nonselective. In …
Number of citations: 14 www.ingentaconnect.com
VV Ryakhovsky, GA Khachiyan… - Beilstein Journal of …, 2008 - beilstein-journals.org
Melanotan II is a synthetic cyclic heptapeptide used to prevent a sunlight-induced skin cancer by stimulating the skin tanning process. In this paper we report the first solution phase …
Number of citations: 16 www.beilstein-journals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.